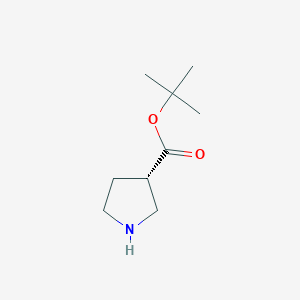

(s)-Tert-butyl pyrrolidine-3-carboxylate

Description

Overview of Pyrrolidine (B122466) Scaffolds in Organic Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in organic and medicinal chemistry. nih.govnih.gov Its prevalence is due to several key structural features. The non-planar, three-dimensional geometry of the sp³-hybridized ring system allows for effective exploration of pharmacophore space, a critical aspect in drug design. nih.govresearchgate.net This non-planarity, often described as "pseudorotation," along with the potential for up to four stereogenic centers, provides a high degree of stereochemical diversity, with the possibility of up to 16 different stereoisomers. nih.govnih.gov

This structural versatility has made the pyrrolidine nucleus one of the most favored scaffolds in pharmaceutical science. nih.gov In an analysis of nitrogen heterocycles in FDA-approved pharmaceuticals, the pyrrolidine ring was identified as the most common five-membered non-aromatic nitrogen heterocycle, appearing in 37 approved drugs. nih.gov The scaffold is also a fundamental component of numerous natural products, particularly alkaloids, which exhibit a wide array of biological activities. nih.gov Beyond its role as a structural core in pharmaceuticals, pyrrolidine and its derivatives are widely employed as organocatalysts, ligands for transition metals, and as effective chiral controllers in asymmetric synthesis. nih.govmdpi.com The non-essential amino acid L-proline, for instance, is a frequently used chiral building block for producing a variety of chiral compounds. nih.gov

Table 1: Examples of Pyrrolidine-Containing Natural Products

| Compound Name | Source | Noted Biological Properties |

|---|---|---|

| (S)-Nicotine | Tobacco | Antioxidant, anti-inflammatory |

| Scalusamides A | Penicillium citrinum | Antimicrobial, antifungal |

| (R)-Bgugaine | Arisarum vulgare | Antimicrobial, antifungal |

| 1,4-Dideoxy-1,4-imino-D-ribitol | Morus alba | Anticancer |

| Aegyptolidine A | Aspergillus aegyptiacus | Anticancer |

This table is based on information from reference nih.gov.

The Role of (S)-Tert-butyl Pyrrolidine-3-carboxylate as a Chiral Synthon

A chiral synthon is a stereochemically pure molecular fragment used to introduce a specific chiral center into a target molecule during a synthetic sequence. This compound exemplifies such a building block. It provides a pre-defined stereocenter at the C3 position of the pyrrolidine ring, which can be elaborated upon to construct more complex chiral molecules. The tert-butyl ester and the secondary amine of the pyrrolidine ring serve as functional handles that can be chemically modified. Often, the amine is protected, for example as a tert-butyl carbamate (B1207046) (Boc), to allow for selective reactions at other positions.

The utility of this synthon is enhanced by its accessibility. Economical and efficient synthetic routes have been developed starting from readily available and inexpensive chiral precursors from the "chiral pool," such as L-aspartic acid. tandfonline.comtandfonline.com One reported multi-step synthesis starts with L-aspartic acid and proceeds through protection, esterification, reduction, and cyclization steps to yield the desired chiral pyrrolidine derivative. tandfonline.comtandfonline.com

As a building block, derivatives of this compound are crucial intermediates in the synthesis of numerous pharmaceutically active agents. For example, 3-aminopyrrolidine (B1265635) derivatives, which can be derived from this carboxylate, are key intermediates for quinolone and cephalosporin (B10832234) pharmaceuticals such as Tosufloxacin and Ceftobiprole. tandfonline.com Furthermore, a related functionalized pyrrolidine, (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, serves as a key precursor in the synthesis of Elbasvir, an antiviral drug used to treat hepatitis C. nih.gov The tert-butoxycarbonyl (Boc) protecting group is frequently used in these synthetic schemes due to its stability and the mild conditions required for its removal. acs.org The strategic use of such protected chiral synthons allows for the efficient and stereocontrolled construction of complex drug molecules. nih.govnih.gov

Table 2: Physicochemical Properties of Tert-butyl Pyrrolidine-3-carboxylate

| Property | Value |

|---|---|

| CAS Number | 91040-52-7 |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 185.24 g/mol |

| IUPAC Name | tert-butyl pyrrolidine-3-carboxylate |

| Physical Form | Liquid |

| Purity | ≥95% |

This table is based on information from reference sigmaaldrich.com. Note that this data is for the racemic mixture, but the molecular formula and weight are identical for the (S)-enantiomer.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAHLXHVEMYNMY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Functional Group Transformations and Derivatization Strategies of S Tert Butyl Pyrrolidine 3 Carboxylate and Its Derivatives

Conversion of the Carboxylate Moiety

The tert-butyl ester group at the C-3 position of the pyrrolidine (B122466) ring can undergo several key transformations, providing access to other important functional groups such as alcohols, aldehydes, and other esters.

While the parent compound is already a tert-butyl ester, the corresponding carboxylic acid, (S)-Pyrrolidine-3-carboxylic acid, can be esterified to form other esters. sigmaaldrich.com Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of an acid catalyst, can be employed. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate ester formation. researchgate.net The use of diazomethane (B1218177) can also yield methyl esters from the corresponding carboxylic acid. nih.gov

Hydrolysis of the tert-butyl ester in (S)-tert-butyl pyrrolidine-3-carboxylate to the free carboxylic acid, (S)-Pyrrolidine-3-carboxylic acid, is typically achieved under acidic conditions. However, care must be taken if the pyrrolidine nitrogen is protected with an acid-labile group like the tert-butyloxycarbonyl (Boc) group. In such derivatives, selective hydrolysis of the tert-butyl ester while retaining the N-Boc group can be challenging. Specific conditions, such as using cerium(III) chloride, have been reported for the selective deprotection of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org

Table 1: Selected Esterification and Hydrolysis Reactions

| Transformation | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Esterification | (S)-Pyrrolidine-3-carboxylic acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | (S)-Alkyl pyrrolidine-3-carboxylate | sigmaaldrich.com |

| Esterification (Methyl Ester) | (S)-Pyrrolidine-3-carboxylic acid | Diazomethane (CH₂N₂) | (S)-Methyl pyrrolidine-3-carboxylate | nih.gov |

| Hydrolysis | This compound | Aqueous Acid (e.g., HCl) | (S)-Pyrrolidine-3-carboxylic acid | achemblock.com |

The carboxylate group of this compound and its N-protected derivatives can be reduced to the corresponding primary alcohol, (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. nih.govnih.gov This transformation is a crucial step in the synthesis of many biologically active compounds and chiral ligands.

The reduction is typically carried out using powerful hydride-reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols and is effective for this conversion. nih.govnih.gov The reaction is generally performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting product is the N-Boc protected (S)-pyrrolidin-3-ylmethanol, a valuable chiral intermediate. nih.govnih.gov Subsequent removal of the Boc group can yield (S)-pyrrolidin-3-ylmethanol. nih.govalchempharmtech.com

Table 2: Reduction of Pyrrolidine-3-Carboxylate Derivatives

| Starting Material | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| (S)-1-Boc-pyrrolidine-3-carboxylic acid ester | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | nih.govnih.govnih.gov |

| (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | Acid (for deprotection) | Dioxane/Methanol (B129727) | (S)-Pyrrolidin-3-ylmethanol | nih.gov |

The carboxylate functionality can be a precursor to reactive intermediates like diazoketones. To form such an intermediate from (S)-1-Boc-pyrrolidine-3-carboxylic acid nih.gov, the carboxylic acid is first converted to a more reactive acyl derivative, typically an acyl chloride, using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride can then be reacted with diazomethane to furnish the corresponding diazoketone. These diazoketones are versatile intermediates that can undergo various subsequent reactions, such as Wolff rearrangements.

Another class of reactive intermediates, imines, can be formed through the condensation of an amine with a ketone or aldehyde. wikipedia.org While not a direct transformation of the carboxylate, derivatives of this compound can be elaborated into structures that participate in imine-based reactions, which are fundamental in the synthesis of various heterocyclic systems. wikipedia.org

Modifications at the Pyrrolidine Nitrogen

The secondary amine of this compound is a key site for functionalization, allowing for the introduction of a wide array of substituents through alkylation and acylation reactions. Furthermore, in synthetic routes where this nitrogen is temporarily protected, its selective deprotection is a critical step.

The lone pair of electrons on the pyrrolidine nitrogen makes it nucleophilic and thus susceptible to reactions with electrophiles.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the acid formed during the reaction. This introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. This reaction is fundamental in the synthesis of N-substituted pyrrolidine derivatives. researchgate.net

N-Acylation: Acylation of the pyrrolidine nitrogen is readily achieved by treating it with acylating agents like acyl chlorides or anhydrides. This reaction, often performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, results in the formation of an amide bond. This strategy is widely used to introduce a variety of acyl groups. A common acylation is the introduction of the benzyloxycarbonyl (Cbz or Z) group or the tert-butyloxycarbonyl (Boc) group to protect the nitrogen. sigmaaldrich.combldpharm.com

In many synthetic sequences, the pyrrolidine nitrogen is protected, often with a tert-butyloxycarbonyl (Boc) group, to modulate its reactivity. The product of such a protection would be a diester, for instance, (S)-1-tert-butyl 3-tert-butyl pyrrolidine-1,3-dicarboxylate. The selective removal of the N-Boc group while leaving the C-3 tert-butyl ester intact is a crucial and often challenging transformation. nih.govresearchgate.net

Several methods have been developed for this selective deprotection. The choice of reagent is critical to avoid the cleavage of the ester group. organic-chemistry.org

Acidic Conditions: While strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride in dioxane are commonly used for Boc deprotection, they can also cleave the tert-butyl ester. mdpi.com However, carefully controlled conditions using specific acids can achieve selectivity. For example, using methanesulfonic acid or sulfuric acid in a tert-butyl acetate/dichloromethane solvent system has been shown to selectively remove the N-Boc group in the presence of a tert-butyl ester. researchgate.net

Thermal Conditions: Heating N-Boc protected amines in solvents like methanol or toluene (B28343) can lead to thermolytic cleavage of the Boc group, sometimes with high selectivity. nih.govnih.gov

Other Reagents: Milder, more selective methods have also been reported. Reagents such as oxalyl chloride in methanol at room temperature can effectively deprotect N-Boc groups under neutral conditions. nih.govrsc.org Lewis acids like iron(III) chloride have also been used for catalytic and selective Boc deprotection. mdpi.com

Table 3: Common N-Boc Deprotection Methods

| Method | Reagent(s) | Conditions | Selectivity Notes | Reference |

|---|---|---|---|---|

| Acidolysis | H₂SO₄ or MeSO₃H in tBuOAc/CH₂Cl₂ | Room Temperature | Selective for N-Boc over t-Butyl ester. | researchgate.net |

| Acidolysis | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Room Temperature | Can cleave t-Butyl esters as well; not selective. | mdpi.com |

| Thermal | Heat in Methanol or Toluene | High Temperature (e.g., 170-200 °C) | Can offer selectivity depending on the substrate. | nih.govnih.gov |

| Mild/Neutral | Oxalyl Chloride in Methanol | Room Temperature | Mild conditions, good for sensitive substrates. | nih.govrsc.org |

| Lewis Acid | FeCl₃ | Catalytic | Offers a catalytic and selective alternative. | mdpi.com |

Stereoselective Side-Chain Modifications

The chiral scaffold of this compound serves as a valuable starting point for the synthesis of more complex and densely functionalized pyrrolidine derivatives. The stereocenter at the C3 position provides a crucial element for inducing stereoselectivity in subsequent modifications. Strategies for modifying the pyrrolidine ring, particularly through the introduction of side chains, often rely on controlling the stereochemical outcome of bond-forming reactions. This control is paramount for accessing specific diastereomers, which is often a requirement for biologically active molecules.

Stereocontrol in Coupling and Addition Reactions

Achieving high levels of stereocontrol in coupling and addition reactions is fundamental to the synthesis of complex pyrrolidine derivatives. The inherent chirality of the starting material can be leveraged to direct the approach of incoming reagents, but often external chiral auxiliaries or catalysts are required to achieve the desired selectivity.

One powerful method for constructing highly substituted pyrrolidines is through multicomponent reactions (MCRs). For instance, a novel diastereoselective synthesis of pyrrolidine derivatives has been achieved through an asymmetric MCR involving optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov In a one-pot operation catalyzed by titanium tetrachloride (TiCl₄), up to three new stereogenic centers can be created with high diastereoselectivity. nih.gov The reaction proceeds through a presumed oxocarbenium ion intermediate, and the subsequent intramolecular ring closure with the sulfonamide leads to the pyrrolidine product as a single diastereomer. nih.gov

Another significant strategy involves 1,3-dipolar cycloadditions. The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, generated in situ from iminoesters, provides a highly diastereoselective route to densely substituted pyrrolidines. acs.org The use of a silver carbonate (Ag₂CO₃) catalyst allows for the synthesis of proline derivatives with up to four stereocenters, with the (S)-configuration of the sulfinyl group directing the formation of the (2S,3R,4S,5R) absolute configuration in the final product. acs.org This method demonstrates excellent control over both regio- and diastereoselectivity. acs.org

Asymmetric Michael additions also represent a key strategy for introducing side chains with stereocontrol. Organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates has been developed to produce 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess. rsc.orgcore.ac.uk After the initial Michael addition, a subsequent reductive cyclization yields the desired pyrrolidine derivative. core.ac.uk This two-step process provides a concise route to compounds like (3R,5R)-5-methylpyrrolidine-3-carboxylic acid. core.ac.uk

The table below summarizes selected stereocontrolled addition and coupling reactions for the synthesis of substituted pyrrolidines.

| Reaction Type | Substrates | Catalyst/Reagent | Key Feature | Product Stereochemistry | Ref |

| Multicomponent Reaction | Phenyldihydrofuran, N-tosyl imino ester, Allyltrimethylsilane | TiCl₄ | Forms three stereocenters in one pot | Single diastereomer | nih.gov |

| [3+2] Cycloaddition | (S)-N-tert-butanesulfinyl imine, Glycine α-imino ester derivative | Ag₂CO₃ | Forms up to four stereocenters | High regio- and diastereoselectivity (2S,3R,4S,5R) | acs.org |

| Michael Addition | 4-Oxo-2-enoate, Nitroalkane | Organocatalyst (e.g., thiourea-based) | Concise synthesis of 5-alkyl-substituted derivatives | High enantioselectivity (e.g., 97% ee) | rsc.orgcore.ac.uk |

| Three-Component Reaction | Aldehyde, Amine, 1,1-Cyclopropanediester | Yb(OTf)₃ | High diastereoselectivity for cis-2,5-substitution | cis-2,5-disubstituted pyrrolidines | organic-chemistry.org |

Regioselective and Diastereoselective Transformations

Beyond simply controlling stereochemistry, many synthetic applications require precise control over the position of functionalization (regioselectivity) in conjunction with diastereoselectivity. This is particularly important when modifying the pyrrolidine ring at positions other than the nitrogen or the carboxylate group.

Palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool for the direct and regioselective functionalization of the pyrrolidine core. Using an aminoquinoline directing group attached to the proline nitrogen, direct arylation at the C3 position of proline derivatives can be achieved with high yield and stereospecificity. acs.org This reaction proceeds with aryl iodides and affords cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org A similar C(sp³)-H activation strategy has been used to synthesize complex analogs of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid, demonstrating the utility of this method for creating structurally diverse molecules with full diastereoselectivity. nih.gov

Intramolecular reactions are inherently regioselective and can be designed to be highly diastereoselective. Copper-promoted intramolecular aminooxygenation of specifically designed α-substituted or γ-substituted 4-pentenyl sulfonamides yields 2,5-cis-pyrrolidines and 2,3-trans-pyrrolidines, respectively, with high diastereomeric ratios. nih.gov This method highlights how the position of a substituent on the acyclic precursor can dictate the regiochemical and stereochemical outcome of the cyclization. nih.gov Similarly, cascade reactions involving bromocycloetherification-elimination or dehydrogenative cycloetherification-isomerization of lactam-tethered alkenols provide stereocontrolled access to pyrrolidine-fused 3-methylenetetrahydropyrans. nih.govrsc.org These approaches offer high site- and diastereoselectivity in the construction of complex polycyclic systems. rsc.org

Biocatalysis offers an alternative and often highly selective approach. Engineered variants of cytochrome P450 enzymes have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides. acs.org This "new-to-nature" enzymatic reaction allows for the construction of chiral pyrrolidines from simple azide (B81097) precursors with good to excellent enantioselectivity and catalytic efficiency, representing a significant advance in the synthesis of these privileged N-heterocycles. acs.org

The following table details examples of regioselective and diastereoselective transformations on pyrrolidine precursors.

| Transformation | Substrate Type | Catalyst/Reagent | Regio- & Diastereoselectivity | Product | Ref |

| C(sp³)–H Arylation | N-(aminoquinolyl)-proline amide | Pd(OAc)₂, AgOAc | C3-arylation, cis-stereospecific | cis-2,3-disubstituted pyrrolidine | acs.org |

| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamide | Cu(EH)₂, TEMPO | 2,5-substitution, cis-selective (>20:1 dr) | 2,5-cis-pyrrolidine | nih.gov |

| Intramolecular Aminooxygenation | γ-Substituted 4-pentenyl sulfonamide | Cu(EH)₂, TEMPO | 2,3-substitution, trans-selective (~3:1 dr) | 2,3-trans-pyrrolidine | nih.gov |

| Bromocycloetherification Cascade | Lactam-tethered alkenol | NBS, Phthaloyl peroxide | Regioselective 6-endo-trig cyclization | Lactam-fused 3-methylenetetrahydropyran | nih.govrsc.org |

| Enzymatic C-H Amination | Alkyl azide | Engineered Cytochrome P411 | Intramolecular nitrene insertion | Chiral pyrrolidine | acs.org |

Applications of S Tert Butyl Pyrrolidine 3 Carboxylate As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Architectures

The pyrrolidine (B122466) ring serves as a fundamental framework in numerous natural products and synthetic drugs. nih.gov (S)-Tert-butyl pyrrolidine-3-carboxylate provides a reliable and stereochemically defined starting point for elaborating this core into more complex heterocyclic structures. The defined stereocenter at the C3 position is crucial for controlling the spatial orientation of substituents, which in turn dictates the biological activity of the final molecule. nih.gov

Researchers have utilized this building block in various synthetic strategies to access densely substituted pyrrolidines and fused bicyclic systems. bldpharm.comacs.org For instance, stereoselective synthesis methods allow for the functionalization of the pyrrolidine ring to create compounds with multiple stereogenic centers. acs.org One notable strategy involves the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, which can generate pyrrolidine derivatives with up to four stereogenic centers in a highly diastereoselective manner. acs.org

Furthermore, the pyrrolidine scaffold can be a key component in the synthesis of larger, more complex heterocyclic systems. For example, it can be incorporated into the synthesis of quinoline (B57606) and naphthyridine structures, which are present in various antibacterial and antitumor agents. elsevier.com Biocatalytic methods, employing enzymes like laccase, have also been developed for the efficient and stereoselective synthesis of functionalized pyrrolidine-2,3-diones under mild conditions. rsc.org These advanced synthetic methodologies underscore the utility of this compound and its derivatives in generating novel and complex molecular architectures for drug discovery and materials science.

Table 1: Examples of Complex Heterocycles Synthesized from Pyrrolidine Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle | Key Features |

|---|---|---|---|

| Chiral N-tert-butanesulfinylazadiene | [3+2] Cycloaddition | Densely substituted pyrrolidine | Up to four stereogenic centers, high diastereoselectivity. acs.org |

| Azidoditosyl derivative | Reductive cyclization | (3R,4S)-3-amino-4-methyl pyrrolidine | Core of quinoline and naphthyridine agents. elsevier.com |

| Catechols & 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Biocatalytic oxidation/1,4-addition | Pyrrolidine-2,3-diones | All-carbon quaternary stereocenters. rsc.org |

Design and Synthesis of Chiral Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. The conformationally restricted nature of the pyrrolidine ring makes this compound an excellent scaffold for creating constrained peptides and peptidomimetics. nih.gov These structures can mimic the secondary structures of peptides, such as β-turns, which are crucial for protein-protein interactions.

The synthesis of such molecules often involves coupling the pyrrolidine building block with other amino acids or peptide fragments. The Boc and tert-butyl protecting groups on this compound allow for selective deprotection and functionalization at either the nitrogen or the carboxylic acid group, facilitating its incorporation into peptide chains.

For example, the pyrrolidine ring has been used to replace dipeptide segments in larger peptide sequences, thereby inducing a specific turn or conformation. This strategy has been employed in the design of inhibitors for various enzymes. In some cases, the pyrrolidine structure itself is the core of the peptidomimetic. For instance, in the development of inhibitors for the SARS-CoV-2 main protease (3CLpro), the pyrrolidine moiety of an inhibitor was replaced with a [2.2.1] azabicyclic ring, a transformation inspired by the structure of the hepatitis C virus (HCV) NS5A inhibitor ledipasvir, to improve pharmacokinetic properties. nih.gov This highlights how the fundamental pyrrolidine structure derived from precursors like this compound can be strategically modified to create advanced peptidomimetics. nih.gov

Table 2: Pyrrolidine-Based Peptidomimetics and Their Applications

| Peptidomimetic Type | Target/Application | Design Strategy | Reference |

|---|---|---|---|

| Benzothiazolyl ketones | SARS-CoV-2 3CLpro inhibitors | Incorporation of a [2.2.1] azabicyclic ring derived from a pyrrolidine precursor to improve pharmacokinetics. | nih.gov |

| Constrained Peptides | General Peptidomimetics | Pyrrolidine ring used to induce β-turn conformations, enhancing stability and receptor binding. |

Precursors for Bioactive Molecules and Pharmaceutical Intermediates

This compound and its closely related derivatives are pivotal starting materials in the synthesis of numerous approved drugs and clinical candidates. mdpi.comnih.gov The pyrrolidine ring is a common feature in drugs targeting a wide range of diseases, including viral infections, cancer, and metabolic disorders. nih.govmdpi.com

A significant application of pyrrolidine building blocks is in the development of antiviral agents, particularly for the treatment of Hepatitis C. mdpi.comnih.gov For example, a derivative, (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, is a key intermediate in the synthesis of Elbasvir, an NS5A replication complex inhibitor. mdpi.com Similarly, other complex pyrrolidine derivatives serve as precursors for HCV protease inhibitors like Grazoprevir, Voxilaprevir, and Glecaprevir. mdpi.com The synthesis of these drugs often starts from commercially available, Boc-protected pyrrolidine derivatives, demonstrating the industrial relevance of these chiral building blocks. mdpi.com

Beyond antiviral applications, pyrrolidine derivatives are essential for synthesizing drugs for other conditions. The anti-cancer drug Nirogacestat, a gamma-secretase inhibitor used for treating desmoid tumors, incorporates a complex pyrrolidine-derived moiety. wikipedia.org The synthesis of such complex molecules relies on the stereochemical integrity and versatile reactivity of chiral pyrrolidine precursors. mdpi.comnih.gov

Table 3: Pharmaceutical Agents Derived from Pyrrolidine Precursors

| Drug Name | Therapeutic Area | Pyrrolidine Precursor Type | Reference |

|---|---|---|---|

| Elbasvir | Antiviral (Hepatitis C) | (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | mdpi.com |

| Grazoprevir | Antiviral (Hepatitis C) | Substituted N-Boc-pyrrolidine derivative | mdpi.com |

| Glecaprevir | Antiviral (Hepatitis C) | Pyrrolidine derivative from Boc-protected trans-4-hydroxy-L-proline | mdpi.com |

| Voxilaprevir | Antiviral (Hepatitis C) | Complex pyrrolidine derivative | mdpi.com |

| Ledipasvir | Antiviral (Hepatitis C) | Bicyclic pyrrolidine synthesized from chiral α-methyl benzylamine | mdpi.com |

| Nirogacestat | Anticancer (Desmoid Tumors) | N-pyrrolidine derivative | wikipedia.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Boc-D-proline |

| (S)-prolinol |

| (3R,4S)-3-amino-4-methyl pyrrolidine |

| Pyrrolidine-2,3-diones |

| Telaprevir |

| Ledipasvir |

| (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |

| Elbasvir |

| Grazoprevir |

| Voxilaprevir |

| Glecaprevir |

| Nirogacestat |

| Avanafil |

| Boc-protected trans-4-hydroxy-L-proline |

Mechanistic and Computational Studies Relevant to S Tert Butyl Pyrrolidine 3 Carboxylate Synthesis and Reactivity

Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring, a key structural motif, can be achieved through various synthetic strategies, with mechanistic studies playing a crucial role in optimizing these transformations. Key mechanistic pathways include intramolecular C-H amination, Michael additions, and cycloaddition reactions.

One prominent method involves the copper-catalyzed intramolecular C-H amination of N-fluoro and N-chloro amides. nih.gov Mechanistic investigations, combining experimental work and Density Functional Theory (DFT) calculations, have shed light on this process. These studies have led to the isolation and characterization of a fluorinated copper(II) complex, which is a pertinent intermediate in the catalytic cycle. nih.gov It has been demonstrated that the use of N-fluoride amides is generally preferred over N-chloro amides due to more favorable reaction pathways. nih.gov

Organocatalytic asymmetric Michael addition reactions represent another powerful tool for the synthesis of substituted pyrrolidine-3-carboxylic acids. core.ac.ukrsc.orgresearchgate.net For instance, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, catalyzed by a suitable organocatalyst, can furnish highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives in a two-step process. rsc.orgresearchgate.net The proposed mechanism for the synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones involves a multicomponent reaction where an intramolecular nucleophilic attack of an amino moiety on a carboxylate group leads to the formation of the target pyrrolidine ring. beilstein-journals.org

Furthermore, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a versatile method for accessing a wide range of stereochemical patterns in enantiomerically enriched pyrrolidines. rsc.org This approach allows for stereodivergent synthesis, enabling the formation of different stereoisomers from the same starting materials. rsc.org

Stereochemical Purity Determination and Confirmation Methods

Ensuring the stereochemical purity of (S)-tert-butyl pyrrolidine-3-carboxylate is paramount, and several analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for determining enantiomeric and diastereomeric purity.

Chiral HPLC is a widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. For instance, in the synthesis of N-Boc-trans-4-tert-butyl-L-proline tert-butyl ester, a related substituted pyrrolidine, the initial product was obtained with a 94% ee, which was subsequently increased to 99.2% ee through crystallization. figshare.com

NMR spectroscopy is a powerful tool for confirming stereochemical assignments. The differentiation of diastereomers can often be achieved by observing distinct chemical shifts for specific protons. For example, in a study of pyrrolidine-2-carboxylic acid analogs, the 2,3-trans and 2,3-cis diastereomers were distinguished by the significantly different chemical shift of the alpha proton in the 1H-NMR spectrum (4.15 ppm for the trans isomer versus 4.45 ppm for the cis isomer in D2O). nih.gov The identity of a synthesized compound was further confirmed by comparing its 1H-NMR spectrum to that of an authentic sample prepared via a different, known stereoselective route. nih.gov

For enantiomeric resolution in NMR, chiral derivatizing agents can be employed. Although not directly applied to this compound in the reviewed literature, the use of agents like (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB) has been demonstrated for the chiral analysis of other amine-containing compounds, such as β-blockers. koreascience.kr This method involves the formation of diastereomeric derivatives that exhibit separate signals in the NMR spectrum, allowing for quantification.

The following table summarizes key methods and findings in the determination of stereochemical purity for pyrrolidine derivatives:

Table 1: Methods for Stereochemical Purity Determination of Pyrrolidine Derivatives| Method | Analyte/Derivative | Key Findings | Reference |

| Chiral HPLC & Crystallization | N-Boc-trans-4-tert-butyl-L-proline | Initial enantiomeric excess of 94% was increased to 99.2% by crystallization. | figshare.com |

| 1H-NMR Spectroscopy | 2,3-disubstituted pyrrolidine-2-carboxylic acid analog | The chemical shift of the alpha proton differed significantly between the trans (4.15 ppm) and cis (4.45 ppm) diastereomers. | nih.gov |

| Chiral Derivatizing Agent & 1H-NMR | β-blockers | (S)-TBMB was used as a chiral derivatizing agent to resolve enantiomers by NMR. | koreascience.kr |

Theoretical Calculations on Conformation and Reactivity of Pyrrolidine Carboxylates

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the conformational preferences and reactivity of pyrrolidine carboxylates. These theoretical studies complement experimental findings and aid in the rational design of synthetic routes and catalysts.

The pyrrolidine ring is not planar and exhibits distinct puckering modes, often described as "envelope" or "twisted" conformations. The conformational preference is influenced by the nature and position of substituents on the ring. For instance, the introduction of a sterically demanding tert-butyl group at the C-4 position of proline strongly influences the ring's pucker. figshare.comnih.gov A trans-4-tert-butyl group induces an endo puckering for L-prolines, while a cis-4-tert-butyl group leads to an exo pucker. figshare.comnih.gov This is in contrast to the effect of electronegative substituents. figshare.comnih.gov

DFT calculations have been employed to explore the mechanistic aspects of reactions involving pyrrolidine derivatives. In one study, the reaction mechanism between a 3-pyrrolin-2-one derivative and methylamine (B109427) was investigated, revealing that the kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org DFT has also been used to unravel the mechanism of the stereospecific synthesis of cyclobutanes from pyrrolidines, identifying the rate-determining step as the release of N2 from a 1,1-diazene intermediate to form a 1,4-biradical. nih.gov

Furthermore, computational studies have been used to predict the success or failure of certain reactions. By analyzing the conformational landscape of a reactant using DFT, researchers can determine if the molecule can adopt the necessary pre-organization for a desired transformation to occur. researchgate.net The reactivity of pyrrolidine enamines in Michael additions has also been rigorously analyzed through computational protocols, which have shown that both s-cis and s-trans conformers are similarly stable, challenging the hypothesis of thermodynamic control for regio- and stereoselectivity. researchgate.net

The following table highlights key applications of theoretical calculations in the study of pyrrolidine derivatives:

Table 2: Applications of Theoretical Calculations in Pyrrolidine Chemistry| Area of Study | Computational Method | Key Insights | Reference |

| Conformational Analysis | 1H NMR spectral simulations & X-ray crystallography | A trans-4-tert-butyl group induces an endo pucker in the L-proline ring. | figshare.comnih.gov |

| Reaction Mechanism | Density Functional Theory (DFT) | Kinetic selectivity is more important than thermodynamic selectivity in the reaction of a 3-pyrrolin-2-one with methylamine. | beilstein-journals.org |

| Reaction Mechanism | Density Functional Theory (DFT) | Unveiled the mechanism of stereospecific cyclobutane (B1203170) synthesis from pyrrolidines via a 1,4-biradical intermediate. | nih.gov |

| Reactivity Prediction | Density Functional Theory (DFT) | The conformational landscape of a reactant can predict the feasibility of an intramolecular reaction. | researchgate.net |

| Reactivity of Enamines | Computational Protocol | Regio- and stereoselectivity in Michael additions of pyrrolidine enamines are not solely governed by the thermodynamic stability of the enamine isomers. | researchgate.net |

Future Research Avenues and Methodological Innovations in Pyrrolidine 3 Carboxylate Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The demand for enantiomerically pure pyrrolidine (B122466) derivatives in the pharmaceutical industry necessitates the development of synthetic routes that are not only high-yielding and stereoselective but also sustainable. Current research is moving away from classical, multi-step syntheses that often require stoichiometric reagents and harsh conditions, toward more elegant and efficient catalytic asymmetric methods.

Innovations in this area are centered on several key strategies:

Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful tool. For instance, organocatalytic enantioselective Michael addition reactions have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a concise manner. rsc.orgresearchgate.netconsensus.app These methods often utilize simple chiral primary amine thioureas derived from cyclohexanediamine, which are efficient and can be applied to a broad range of substrates. researchgate.net

Asymmetric Cycloadditions : Efficient asymmetric [3+2]-cycloaddition reactions represent a significant advancement, enabling access to densely functionalized pyrrolidines with multiple contiguous stereocenters. nih.gov This methodology can obviate the need for late-stage chiral separation, a process that is often inefficient and costly, thereby streamlining the synthesis of complex analogues for drug discovery programs. nih.gov

C(sp³)-H Activation : A highly innovative strategy involves the stereoselective palladium-catalyzed C(sp³)-H activation-arylation of the pyrrolidine ring. nih.gov This approach allows for the direct introduction of aryl groups with high diastereoselectivity, providing a highly efficient and enantioselective route to key intermediates that would otherwise require more convoluted synthetic sequences. nih.gov

These modern synthetic approaches offer significant improvements in terms of efficiency, stereocontrol, and sustainability compared to traditional methods.

Table 1: Comparison of Modern Synthetic Routes to Pyrrolidine-3-carboxylate Derivatives

| Synthetic Strategy | Key Reaction Type | Typical Catalyst/Reagent | Key Advantages |

|---|---|---|---|

| Organocatalysis | Asymmetric Michael Addition | Chiral Primary Amine-Thiourea | High enantioselectivity (e.g., 97% ee); mild reaction conditions. rsc.orgresearchgate.net |

| Asymmetric Cycloaddition | [3+2] Cycloaddition | Chiral Diamine / Copper Triflate | Creates multiple stereocenters in one step; avoids chiral separation. researchgate.netnih.gov |

| C(sp³)-H Activation | Palladium-Catalyzed Arylation | Pd(OAc)₂ / Ligands (e.g., Xantphos) | High efficiency and stereoselectivity; direct functionalization of C-H bonds. nih.gov |

| Nitrile Anion Cyclization | 5-exo-tet Cyclization | LiHMDS / Diethyl Chlorophosphate | High yield; chromatography-free process; excellent stereocontrol. acs.org |

Expanding the Scope of Derivatization for Novel Chemical Entities

(s)-Tert-butyl pyrrolidine-3-carboxylate is not just a synthetic target but a versatile starting point for creating novel chemical entities with diverse functionalities and potential biological activities. Future research aims to expand the toolbox of reactions available for its derivatization, allowing chemists to precisely modify the scaffold and explore new areas of chemical space. nih.gov The ability to introduce additional pharmacophore groups into the pyrrolidine ring during its formation or through post-synthetic modification is a key area of active development. mdpi.com

Key avenues for expanding derivatization include:

Multi-component Reactions : Catalytic asymmetric multi-component 'domino' reactions are highly desirable for building molecular complexity in a single step. researchgate.net For example, a three-component coupling of a picolinaldehyde, an amino acid, and an activated olefin can generate highly substituted pyrrolidines with excellent stereocontrol. researchgate.net

1,3-Dipolar Cycloadditions : This class of reactions is instrumental in constructing the pyrrolidine ring with various substituents. The reaction between azomethine ylides and different dipolarophiles allows for the synthesis of a wide array of substituted pyrrolidines, including 4-benzylpyrrolidine-3-carboxylic acid derivatives, which have shown promise as agonists at peroxisome proliferator-activated receptors (PPARs). nih.gov

Spirocycle Formation : The creation of spirocyclic motifs is an emerging strategy to generate building blocks with increased three-dimensional complexity, a desirable trait for improving druggability. nih.gov The synthesis of spiro[pyrrolidine-3,3′-oxindoles] has yielded compounds with potential dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), which are relevant targets in breast cancer research. nih.gov

Functionalization of Preformed Rings : Starting with a pre-formed, optically pure pyrrolidine ring, such as one derived from proline or 4-hydroxyproline, allows for targeted functionalization. mdpi.com This strategy is widely used in the synthesis of numerous drugs. Future work will focus on developing novel and selective reactions to modify specific positions on the this compound scaffold to generate libraries of new compounds for biological screening.

The strategic derivatization of the pyrrolidine core allows for fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which is critical for developing successful drug candidates. nih.gov

Table 2: Strategies for Derivatization of the Pyrrolidine-3-carboxylate Scaffold

| Derivatization Strategy | Reaction Type | Example Reagents | Resulting Chemical Entity |

|---|---|---|---|

| Multi-component Coupling | Asymmetric Domino Reaction | Picolinaldehyde, amino acids, activated olefins | Highly substituted pyrrolidines. researchgate.net |

| Cycloaddition | 1,3-Dipolar Cycloaddition | Azomethine ylides, alkenyl esters | 4-Substituted-pyrrolidine-3-carboxylates. nih.gov |

| Spirocyclization | Pictet–Spengler-Oxidative Ring Contraction | Isatins, primary amino acids | Spiro[pyrrolidine-3,3′-oxindoles]. nih.gov |

| Direct Arylation | C(sp³)-H Activation | Aryl halides, Pd-catalyst | Aryl-substituted pyrrolidines. nih.gov |

Q & A

Q. Key Variables :

Q. Data Contradiction Example :

- A 2025 study reported conflicting NMR shifts for the tert-butyl group (δ 27.8 ppm vs. δ 28.5 ppm). X-ray analysis confirmed the correct assignment as δ 27.8 ppm .

How can enantiomeric excess (ee) be maximized in asymmetric syntheses of this compound?

Advanced Research Question

Strategies :

Chiral Catalysts : Use (S)-BINOL-derived catalysts for enantioselective acylation (up to 98% ee) .

Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., CAL-B) selectively removes the undesired (R)-enantiomer .

Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands to invert configuration during synthesis .

Q. Solutions :

- Continuous Flow Reactors : Improve heat/mass transfer, achieving 85% yield at 100g scale .

- In-line Analytics : FTIR monitors reaction progress to optimize quenching timing .

How do steric and electronic effects of the tert-butyl group influence reactivity in downstream functionalization?

Advanced Research Question

Mechanistic Insights :

- Steric Hindrance : The bulky tert-butyl group slows nucleophilic attacks at the pyrrolidine nitrogen, favoring C-3 substitution .

- Electronic Effects : The electron-donating tert-butyl group stabilizes intermediates in Suzuki-Miyaura couplings, improving cross-coupling yields (e.g., 75% vs. 60% for methyl esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.